5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Description
Contextual Significance of Imidazolidine-2,4-dione Scaffolds in Modern Medicinal Chemistry
The imidazolidine-2,4-dione ring system, also commonly known as hydantoin (B18101), is a five-membered heterocyclic structure that has garnered substantial attention in pharmaceutical chemistry. researchgate.netresearchgate.net Its importance stems from its versatile chemical nature and its presence in a wide array of biologically active compounds.
Role as a Privileged Structure in Drug Discovery
The imidazolidine-2,4-dione scaffold is considered a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The hydantoin ring can be readily functionalized at several positions, allowing for the creation of large, diverse libraries of compounds for screening. researchgate.net This synthetic accessibility, combined with its favorable physicochemical properties, makes it an attractive starting point for developing new therapeutic agents.
Overview of Pharmacological Versatility of Imidazolidinedione Derivatives
Derivatives of imidazolidine-2,4-dione have demonstrated a remarkably broad spectrum of pharmacological activities. researchgate.netresearchgate.net This versatility is a key reason for its prominence in medicinal chemistry. The specific biological effect is largely determined by the nature and position of the substituents attached to the core hydantoin ring. researchgate.net For instance, different derivatives have been investigated for use as anticonvulsants, antidiabetics, antimicrobials, and anticancer agents. nih.govmdpi.comresearchgate.net
Notably, these derivatives have been explored as inhibitors for various enzymes and proteins, including B-cell lymphoma-2 (Bcl-2) proteins in cancer therapy and protein tyrosine phosphatase 1B (PTP1B) for diabetes treatment. nih.govnih.govnih.gov
| Derivative Class | Primary Pharmacological Activity | Example Compound |
|---|---|---|
| 5,5-Diphenyl-substituted | Anticonvulsant | Phenytoin |
| N-3 and C-5 substituted | Anticonvulsant, Antiarrhythmic, Antidiabetic | Various experimental compounds |
| Thiohydantoins (sulfur analogs) | Antiviral, Antimicrobial, Anti-inflammatory | Various experimental compounds |
| General Imidazolidinediones | Anticancer (e.g., Bcl-2 inhibitors) | Various experimental compounds |
Strategic Rationale for 5-Butyl and 4-Fluorophenyl Substitutions in Compound Design
The specific design of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione incorporates two key substituents at the C-5 position of the hydantoin ring: a butyl group and a 4-fluorophenyl group. The choice of these groups is strategic, intended to modulate the molecule's physicochemical and pharmacological properties.
Influence of Alkyl Chains on Molecular Interactions
Alkyl groups are fundamental components in drug design that significantly influence a molecule's behavior. omicsonline.org The incorporation of an alkyl chain, such as the butyl group in this compound, primarily affects its lipophilicity—its ability to dissolve in fats, oils, and lipids. omicsonline.org
Key effects of the butyl chain include:
Enhanced Lipophilicity : Increasing the length of an alkyl chain generally increases a molecule's hydrophobicity. matec-conferences.org This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is crucial for drugs targeting the central nervous system. omicsonline.org
Van der Waals Interactions : The butyl group can form van der Waals interactions within the hydrophobic pockets of target proteins or receptors. nih.gov The length and conformation of the alkyl chain can influence the strength and specificity of this binding. acs.org
Metabolic Stability : Alkyl groups can sometimes shield a molecule from enzymatic degradation, potentially prolonging its duration of action. omicsonline.org
Impact of Fluorine Incorporation on Biological Activity and Pharmacological Profiles
The strategic incorporation of fluorine into drug candidates is a widely used tactic in modern medicinal chemistry to enhance a molecule's properties. nih.govtandfonline.com The 4-fluorophenyl group introduces a fluorine atom at a specific position, which can have profound effects. researchgate.net
Key impacts of fluorine substitution include:
Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong. nih.gov Placing a fluorine atom at a site that is susceptible to metabolic oxidation (like the para-position of a phenyl ring) can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov
Binding Affinity : Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring. tandfonline.com This can lead to more favorable interactions with the target receptor, such as hydrogen bonding or dipole-dipole interactions, thus increasing binding affinity and potency. researchgate.net
Membrane Permeability : The addition of fluorine can increase a molecule's lipophilicity, which may improve its ability to pass through cellular membranes. nih.govresearchgate.net
Conformational Control : The presence of a fluorine atom can influence the preferred conformation of the molecule, which can be critical for optimal binding to its biological target. researchgate.net
| Property | Effect of Fluorine Substitution |
|---|---|
| Metabolic Stability | Increases by blocking sites of oxidation. nih.gov |
| Binding Affinity | Can increase through enhanced electronic interactions. researchgate.net |
| Lipophilicity | Generally increases, affecting membrane permeability. nih.gov |
| pKa | Can alter the acidity/basicity of nearby functional groups. tandfonline.com |
Historical Development and Early Research Directions Pertaining to the Compound's Structural Analogs
The history of imidazolidine-2,4-dione derivatives is deeply rooted in the search for effective anticonvulsant therapies. jddtonline.info The journey began with the discovery of phenobarbital (B1680315) in the early 20th century, a sedative that also possessed anti-seizure properties. nih.gov However, the sedative side effects spurred the search for non-sedating alternatives. pcbiochemres.com
A pivotal moment came in 1938 when H. Houston Merritt and Tracy Putnam discovered the anticonvulsant properties of 5,5-diphenylhydantoin, now known as Phenytoin. jddtonline.infopcbiochemres.com This discovery was significant because Phenytoin was one of the first non-sedating drugs effective against tonic-clonic seizures. pcbiochemres.com It was the product of a systematic search for compounds structurally related to phenobarbital that could suppress electrically induced convulsions in animal models. pcbiochemres.com
The success of Phenytoin established the 5,5-disubstituted hydantoin scaffold as a critical pharmacophore for anticonvulsant activity. This led to extensive research into synthesizing and testing numerous analogs with different substituents at the C-5 position to optimize efficacy and explore other therapeutic applications. jddtonline.infopcbiochemres.com This line of research directly informs the rationale for creating molecules like this compound, which represents a modern iteration of this historically significant class of compounds.
Current Gaps and Future Research Opportunities for this compound Investigations
Despite the rich pharmacology of the imidazolidinedione scaffold, a thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. There is a conspicuous absence of dedicated studies detailing its synthesis, characterization, and biological evaluation. This lack of specific data presents a clear and immediate opportunity for future research.
Key Research Gaps:
Synthesis and Characterization: While general methods for the synthesis of 5,5-disubstituted imidazolidine-2,4-diones are established, specific synthetic protocols and full characterization data for this compound are not readily available in the public domain.
Anticonvulsant Activity Screening: Given that a 5-phenyl substituent is a key feature for anticonvulsant activity in hydantoins, the 4-fluorophenyl group in the target compound makes it a prime candidate for evaluation in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.com The influence of the butyl group in combination with the fluorinated phenyl ring on anticonvulsant efficacy and neurotoxicity remains to be determined.
Neuroprotective Potential: The broader class of imidazoline (B1206853) derivatives has been shown to exert neuroprotective effects, in part through the blockade of NMDA receptor channels. Future studies could explore whether this compound possesses similar neuroprotective properties in models of neurodegenerative diseases.
Kinase Inhibitory Activity: Imidazolidine-2,4-dione derivatives have been identified as inhibitors of various kinases, which are crucial targets in oncology. Quantitative structure-activity relationship (QSAR) studies on related compounds as kinase inhibitors suggest that this scaffold can be optimized for potent and selective inhibition. nih.govpensoft.net Investigating the potential of this compound as a kinase inhibitor could open new avenues for its therapeutic application.
Other Biological Activities: The diverse biological profile of the imidazolidinedione scaffold warrants a broader screening of this compound for other potential activities, such as anti-inflammatory, antimicrobial, and anticancer effects.
Future Research Directions:
The logical next steps for the investigation of this compound are clear. A systematic approach should be undertaken, beginning with its chemical synthesis and thorough characterization. Following this, a comprehensive biological evaluation is warranted.
An interactive data table summarizing the potential areas of investigation and the rationale based on related compounds is presented below:
| Research Area | Rationale based on Related Imidazolidinediones | Suggested Experimental Models |
| Anticonvulsant Activity | 5-phenyl substitution is crucial for activity against tonic-clonic seizures. pcbiochemres.com | Maximal Electroshock (MES) test, subcutaneous Pentylenetetrazole (scPTZ) test. biointerfaceresearch.com |
| Neuroprotective Effects | Imidazoline derivatives can block NMDA receptor channels. | In vitro neuronal cell culture models of excitotoxicity, in vivo models of neurodegeneration. |
| Kinase Inhibition | Imidazolidinedione scaffold found in inhibitors of PTP1B and other kinases. nih.gov | Kinase activity assays, cancer cell line proliferation assays. |
| Anti-inflammatory Activity | Some hydantoin derivatives show anti-inflammatory properties. pcbiochemres.com | In vitro assays for inflammatory markers, in vivo models of inflammation. |
Structure
3D Structure
Properties
IUPAC Name |
5-butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-2-3-8-13(11(17)15-12(18)16-13)9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVKQMFSENZTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234201 | |
| Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-93-0 | |
| Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione
Retrosynthetic Analysis of the Compound's Molecular Architecture
A retrosynthetic analysis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione reveals logical disconnections that point toward feasible synthetic pathways. The most direct approach involves disconnecting the imidazolidine-2,4-dione (hydantoin) ring. This leads back to key precursors, primarily the corresponding ketone, 1-(4-fluorophenyl)pentan-1-one (B1361786). This ketone contains both the required butyl and 4-fluorophenyl moieties attached to what will become the C5 position of the hydantoin (B18101) ring.
This primary disconnection suggests a synthetic strategy based on the well-established Bucherer-Bergs reaction. wikipedia.orgmdpi.com This multicomponent reaction assembles the hydantoin ring from a ketone, a cyanide source (like potassium or sodium cyanide), and a source of ammonia (B1221849) and carbon dioxide (typically ammonium (B1175870) carbonate). wikipedia.orgmdpi.com
Alternative retrosynthetic disconnections can be envisioned, suggesting stepwise construction. For instance, the C-N bonds within the heterocyclic ring could be disconnected, leading back to an α-amino acid derivative. This suggests a pathway like the Urech hydantoin synthesis, which starts from an appropriately substituted α-amino acid and utilizes potassium cyanate (B1221674) for cyclization. wikipedia.orgdrugfuture.comnih.gov Further disconnections could involve the C5-substituent bonds, implying a strategy where the butyl and 4-fluorophenyl groups are introduced sequentially onto a pre-formed hydantoin or a precursor molecule.
Optimized Synthetic Routes for Imidazolidine-2,4-dione Core Formation
The formation of the central imidazolidine-2,4-dione ring is a critical step in the synthesis of the target compound. Several classical and modern methods have been optimized to achieve high yields and purity.
Cyclization Procedures for the Heterocyclic Nucleus
The most prominent and direct method for forming the 5,5-disubstituted hydantoin core of the target molecule is the Bucherer-Bergs synthesis . This reaction involves the one-pot condensation of 1-(4-fluorophenyl)pentan-1-one with potassium cyanide and ammonium carbonate. wikipedia.org The reaction proceeds through the in situ formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring. jsynthchem.com A notable example from the literature demonstrates the synthesis of the related 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione from 4-fluoroacetophenone using this method. nih.gov
An alternative and historically significant method is the Urech hydantoin synthesis . wikipedia.orgdrugfuture.com This procedure begins with an α-amino acid precursor, in this case, 2-amino-2-(4-fluorophenyl)hexanoic acid. The amino acid is treated with potassium cyanate to form an intermediate hydantoic acid, which is subsequently cyclized under acidic conditions to yield the hydantoin. wikipedia.orgdrugfuture.com
Modern variations and other cyclization methods include:
Tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals: This method allows for the connective synthesis of 5,5-disubstituted hydantoins from simple ester-derived starting materials. rsc.orgbris.ac.uknih.gov
Organocatalytic Michael reactions: Enantioselective synthesis of 5,5-disubstituted hydantoins can be achieved using this approach with hydantoin surrogates. nih.gov
Reaction Conditions and Catalysis for Ring Closure
The reaction conditions for hydantoin synthesis are crucial for optimizing yield and minimizing side products.
For the Bucherer-Bergs reaction , typical conditions involve heating the ketone with an excess of potassium cyanide and ammonium carbonate in a solvent such as aqueous ethanol (B145695). nih.gov Temperatures are generally maintained in the range of 60-70°C. mdpi.com Optimization of this reaction has been explored, with improvements including the use of ultrasonication to accelerate the reaction, allowing for lower temperatures and shorter reaction times. wikipedia.org
| Reaction Component | Typical Reagent/Condition | Purpose |
| Carbonyl Source | 1-(4-fluorophenyl)pentan-1-one | Provides the carbon skeleton for the C5 position and its substituents. |
| Cyanide Source | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | Source of the nitrile group for the aminonitrile intermediate. |
| Ammonia/CO2 Source | Ammonium Carbonate ((NH4)2CO3) | Provides the nitrogen and carbonyl groups for the hydantoin ring. |
| Solvent | Aqueous Ethanol | A common solvent that facilitates the dissolution of reactants. |
| Temperature | 60-110°C | Provides the necessary activation energy for the reaction. |
| Optimization | Ultrasonication | Can lead to shorter reaction times and higher yields at lower temperatures. wikipedia.org |
In the Urech hydantoin synthesis , the initial reaction of the α-amino acid with potassium cyanate is typically carried out in an aqueous solution. drugfuture.com The subsequent cyclization of the intermediate hydantoic acid is achieved by heating with a strong mineral acid, such as 25% hydrochloric acid. drugfuture.com
Catalysis in hydantoin ring closure can vary. While the classical Bucherer-Bergs and Urech syntheses are often performed without external catalysts, modern methods frequently employ them. For instance, copper-catalyzed N-arylation has been used for the synthesis of N-substituted hydantoins. nih.govacs.orguit.no Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been shown to be effective in the C5-alkylation of hydantoins, which could be part of a stepwise synthetic approach. researchgate.netacs.org
Regioselective Introduction of 5-Butyl and 5-(4-Fluorophenyl) Moieties
The precise placement of the butyl and 4-fluorophenyl groups at the C5 position is a defining feature of the target molecule. This can be achieved either simultaneously or in a stepwise fashion.
The Bucherer-Bergs reaction offers a direct and highly regioselective method for the simultaneous introduction of both substituents at the C5 position. By starting with 1-(4-fluorophenyl)pentan-1-one, the reaction inherently constructs the hydantoin ring around the quaternary carbon of the ketone, thus fixing the positions of the butyl and 4-fluorophenyl groups at C5.
Strategies for Alkyl Group Installation
For a stepwise synthesis, the butyl group could be introduced onto a pre-existing hydantoin ring. One strategy involves the alkylation of a 5-monosubstituted hydantoin. For example, 5-(4-fluorophenyl)hydantoin could be synthesized first and then subjected to alkylation with a butyl halide (e.g., butyl bromide). This C5-alkylation can be effectively carried out using phase-transfer catalysis under mild, biphasic conditions. researchgate.netacs.org
| Alkylation Strategy | Starting Material | Reagent | Catalyst/Conditions |
| C5-Alkylation | 5-(4-fluorophenyl)hydantoin | Butyl bromide | Tetrabutylammonium bromide (TBAB), aqueous KOH |
Methods for Aryl Group Incorporation, particularly Fluorinated Phenyls
Similarly, a stepwise approach could involve the introduction of the 4-fluorophenyl group onto a 5-butylhydantoin precursor. The arylation of hydantoins can be more challenging than alkylation. However, modern cross-coupling methodologies offer potential solutions. Copper-catalyzed N-arylation of hydantoins using diaryliodonium salts has been reported, although this typically targets the nitrogen atoms. nih.govacs.org
A more relevant approach for C5-arylation is the tandem α-amination and α-arylation of silyl ketene acetals derived from an ester containing the butyl group. rsc.orgbris.ac.uknih.gov In this method, an amination step is followed by an intramolecular migration of an aryl group to the α-position of the ester, which then cyclizes to form the 5-alkyl-5-arylhydantoin. rsc.orgbris.ac.uknih.gov This provides a sophisticated method for the controlled incorporation of the fluorinated phenyl group.
Enantioselective Synthesis Strategies and Chiral Resolution Techniques
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective syntheses for compounds like this compound is of significant interest. Several strategies can be employed to obtain enantiomerically enriched or pure 5,5-disubstituted hydantoins.
One prominent approach is the use of organocatalysis. For instance, a method for the enantioselective synthesis of 5,5-disubstituted hydantoins has been developed using an organocatalytic Michael reaction. nih.gov This involves the use of 2-benzylthio-3,5-dihydroimidazol-4-ones as hydantoin surrogates, which react with Michael acceptors in the presence of a chiral Brønsted base/H-bond catalyst, such as a squaramide-tertiary amine catalyst. nih.gov This method has been shown to be effective for a range of substituents and generally yields products with high diastereoselectivity and enantioselectivity (often exceeding 95% ee). nih.gov
Another strategy involves the asymmetric hydrogenation of prochiral 5-alkylidenehydantoins. This method has been successfully applied to the synthesis of various chiral hydantoins using precious metal catalysts, such as rhodium, paired with chiral phosphine (B1218219) ligands. canterbury.ac.nz For example, the Rh/f-spiroPhos complex has been used for the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines, achieving high enantioselectivities of up to 99.9% ee under mild conditions. acs.org
Furthermore, chiral auxiliaries derived from amino acids can be employed to induce stereoselectivity. Highly substituted chiral hydantoins have been synthesized from simple dipeptides in a single step under mild conditions. nih.gov This reaction proceeds through the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group by Tf2O-pyridine. nih.gov
In cases where a racemic mixture of this compound is synthesized, for example, via the classical Bucherer-Bergs reaction, chiral resolution techniques can be applied. These methods involve the separation of enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.
Table 1: Comparison of Enantioselective Synthesis Strategies for Hydantoin Derivatives
| Strategy | Catalyst/Auxiliary | Key Features | Reported Enantioselectivity (ee) |
| Organocatalytic Michael Reaction | Squaramide-tertiary amine catalyst | Utilizes hydantoin surrogates, broad substrate scope. nih.gov | >95% nih.gov |
| Asymmetric Hydrogenation | Rh/f-spiroPhos complex | Hydrogenation of 5-alkylidenehydantoins, mild conditions. acs.org | Up to 99.9% acs.org |
| Chiral Auxiliary | Dipeptide-derived | Single-step synthesis from dipeptides. nih.gov | High (specific values vary) nih.gov |
Scalable Synthesis Approaches and Process Chemistry Considerations for Industrial Application
For the industrial production of this compound, scalable and cost-effective synthetic routes are essential. The Bucherer-Bergs reaction, a multicomponent reaction between a ketone (in this case, 1-(4-fluorophenyl)pentan-1-one), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate, is a cornerstone for the industrial synthesis of 5,5-disubstituted hydantoins. alfa-chemistry.comnih.govwikipedia.orgencyclopedia.pub This reaction is often carried out in aqueous ethanol at elevated temperatures and pressures. nih.govwikipedia.org
Process chemistry considerations for scaling up the Bucherer-Bergs synthesis would include:
Raw Material Sourcing and Cost: The availability and cost of the starting materials, particularly the substituted ketone, are crucial factors.
Reaction Conditions Optimization: Fine-tuning parameters such as temperature, pressure, reaction time, and solvent composition to maximize yield and minimize by-product formation is critical. google.com Continuous flow processes have been explored to intensify the Bucherer-Bergs reaction, offering advantages in terms of safety, efficiency, and scalability. researchgate.net
Work-up and Purification: Developing efficient and scalable work-up procedures to isolate the crude product and subsequent purification methods, such as recrystallization, to achieve the desired purity are necessary.
Safety and Environmental Considerations: Handling of toxic reagents like cyanides requires stringent safety protocols. Waste management and minimization are also important aspects of industrial production. google.com
An alternative approach for industrial synthesis is the reaction of the corresponding α-amino acid with an isocyanate. However, the synthesis of the prerequisite α-butyl-α-(4-fluorophenyl)glycine could be a multi-step and costly process.
Table 2: Process Considerations for Scalable Hydantoin Synthesis via Bucherer-Bergs Reaction
| Parameter | Consideration | Potential Optimization |
| Reactants | Cost, availability, and purity of 1-(4-fluorophenyl)pentan-1-one, cyanide source, and ammonium carbonate. | Sourcing from reliable and cost-effective suppliers. |
| Solvent | Typically aqueous ethanol; affects solubility and reaction rate. wikipedia.org | Optimization of co-solvent and water content for improved yield and easier product isolation. |
| Temperature & Pressure | Higher temperatures and pressures can accelerate the reaction but may lead to side reactions. researchgate.net | Use of continuous flow reactors can allow for safer operation at higher temperatures and pressures. researchgate.net |
| Reaction Time | Needs to be optimized to ensure complete conversion without product degradation. | Monitored by techniques like HPLC to determine the optimal endpoint. |
| Product Isolation | Precipitation upon cooling or acidification. | Development of efficient filtration and drying procedures. |
Green Chemistry Principles Applied to the Compound's Synthesis
Applying green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact. eurekaselect.com Several strategies can be employed to make the synthesis more sustainable.
For the Bucherer-Bergs reaction, which traditionally uses toxic cyanide salts, greener alternatives are being explored. One approach is the use of less hazardous cyanide sources or in-situ generation of cyanide to reduce handling risks. The use of water as a solvent, where possible, is a key green chemistry principle. skpharmteco.com
Microwave-assisted organic synthesis (MAOS) has emerged as a green tool for the synthesis of hydantoins. organic-chemistry.org Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby reducing waste. eurekaselect.comorganic-chemistry.org For example, the condensation of arylglyoxals with ureas to form hydantoins has been achieved in good yields under solvent-free conditions using microwave irradiation. organic-chemistry.org
Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of 5,5-disubstituted hydantoins. researchgate.net Ultrasound can enhance reaction rates and yields, often at lower temperatures than conventional heating.
The use of recyclable catalysts, such as montmorillonite (B579905) K-10 clay, in the Bucherer-Bergs reaction under ultrasound irradiation, represents a greener approach by simplifying catalyst recovery and reuse. researchgate.net
Furthermore, one-pot multicomponent reactions, like the Bucherer-Bergs synthesis, are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and energy. researchgate.net
Table 3: Application of Green Chemistry Principles to Hydantoin Synthesis
| Green Chemistry Principle | Application in Hydantoin Synthesis | Example/Benefit |
| Prevention | One-pot multicomponent reactions like the Bucherer-Bergs synthesis. researchgate.net | Reduces waste by minimizing intermediate isolation and purification steps. researchgate.net |
| Atom Economy | Multicomponent reactions that incorporate most of the atoms from the reactants into the final product. | High atom economy is a characteristic of the Bucherer-Bergs reaction. |
| Less Hazardous Chemical Syntheses | Exploring alternatives to highly toxic cyanide salts. | Development of safer cyanide delivery agents or in-situ generation methods. |
| Safer Solvents and Auxiliaries | Use of water as a solvent or solvent-free conditions. skpharmteco.com | Reduces volatile organic compound (VOC) emissions and simplifies waste treatment. skpharmteco.com |
| Design for Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis. organic-chemistry.orgresearchgate.net | Shorter reaction times and often lower energy consumption compared to conventional heating. eurekaselect.com |
| Use of Renewable Feedstocks | Not directly applicable to the core synthesis but can be considered for sourcing starting materials. | --- |
| Reduce Derivatives | One-pot synthesis avoids unnecessary protection/deprotection steps. | Simplifies the synthetic route and reduces waste. |
| Catalysis | Use of recyclable heterogeneous catalysts like montmorillonite K-10. researchgate.net | Facilitates catalyst separation and reuse, reducing waste and cost. researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione Derivatives
Impact of Alkyl Chain Length and Branching at the 5-Position on Biological Interactions
The C-5 position of the imidazolidine-2,4-dione ring is a critical site for substitution, and modifications to the alkyl chain at this position can significantly influence the biological activity of the resulting derivatives. The length and branching of this alkyl chain play a pivotal role in dictating the compound's interaction with biological targets.
Research on various 5,5-disubstituted hydantoins has demonstrated that the nature of the substituents at the C-5 position is a key determinant of their pharmacological profile. For instance, in the context of anticonvulsant activity, the discovery of 5-ethyl-5-phenylhydantoin's properties spurred the synthesis and investigation of numerous 5,5-disubstituted hydantoins. nih.gov This highlights the importance of the substituents at this position for therapeutic effect.
Systematic studies involving the variation of alkyl chain length at the C-5 position have provided insights into the optimal requirements for specific biological activities. Generally, an increase in alkyl chain length can lead to enhanced lipophilicity, which may improve membrane permeability and access to intracellular targets. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or unfavorable interactions with the target protein.
Branching of the alkyl chain at the 5-position can also have a profound effect on biological interactions. The introduction of branching can alter the conformational preferences of the molecule, potentially locking it into a more bioactive conformation. Furthermore, branched alkyl groups can provide a better fit into hydrophobic pockets of target enzymes or receptors, leading to increased potency. The stereochemistry of these branched substituents can also be critical, with different stereoisomers often exhibiting significantly different biological activities.
Electronic and Steric Effects of Substituted Phenyl Rings at the 5-Position, specifically Fluorine
The presence of a substituted phenyl ring at the C-5 position of the imidazolidine-2,4-dione core introduces another layer of complexity and opportunity for modulating biological activity. Both electronic and steric effects of the substituents on the phenyl ring can significantly impact the compound's interaction with its biological target.
The fluorine atom, in particular, has unique properties that make it a valuable substituent in drug design. Its small size minimizes steric hindrance, allowing it to often be used as a bioisostere for a hydrogen atom. However, its high electronegativity can profoundly influence the electronic properties of the phenyl ring. The introduction of a fluorine atom can alter the pKa of nearby functional groups, modify the molecule's dipole moment, and influence its metabolic stability. researchgate.netnih.gov
Specifically, the fluorine at the para-position of the phenyl ring in 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione can have several effects:
Metabolic Stability: The fluorine atom can block the para-position from oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for phenyl rings. nih.govnih.gov This can lead to an increased half-life and improved pharmacokinetic profile of the compound. nih.gov
The steric effects of substituents on the phenyl ring are also crucial. Bulky substituents can create steric clashes with the target protein, leading to a decrease in activity. Conversely, a well-placed substituent can enhance binding by occupying a specific pocket in the active site. The interplay between electronic and steric effects is therefore a key consideration in the design of potent and selective imidazolidine-2,4-dione derivatives.
Modifications to the Imidazolidine-2,4-dione Heterocycle for Modulated Activity
While substitutions at the C-5 position are critical, modifications to the imidazolidine-2,4-dione heterocycle itself offer another avenue for modulating biological activity. The nitrogen atoms at positions N-1 and N-3, as well as the carbonyl groups at C-2 and C-4, are all potential sites for chemical modification.
N-1 and N-3 Substitution: Alkylation or arylation at the N-1 and N-3 positions can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity. nih.gov These modifications can also influence the hydrogen bonding capacity of the hydantoin (B18101) ring, which is often crucial for target recognition. For example, substituting the hydrogen at N-3 with a larger group can prevent hydrogen bond donation and may introduce new van der Waals or hydrophobic interactions.
Carbonyl Group Modifications: The two carbonyl groups of the imidazolidine-2,4-dione ring are key hydrogen bond acceptors. Replacing one or both of these carbonyl groups with a thiocarbonyl group to form a 2-thiohydantoin (B1682308) or a 2,4-dithiohydantoin can alter the electronic distribution within the ring and modify its hydrogen bonding properties. scialert.net Such changes can lead to altered selectivity for different biological targets.
Spirocyclic Derivatives: The creation of spirocyclic systems involving the C-5 carbon of the hydantoin ring is another modification strategy. researchgate.net This can rigidly constrain the conformation of the substituent at the 5-position, which can be advantageous for optimizing interactions with a specific binding site.
These modifications to the core heterocycle can fine-tune the electronic and steric properties of the molecule, leading to improved potency, selectivity, and pharmacokinetic profiles.
Conformational Analysis and Preferred Bioactive Conformations
The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of 5,5-disubstituted hydantoins is therefore essential for understanding their structure-activity relationships.
Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are used to determine the preferred conformations of these molecules. nih.govacs.orgmdpi.com For 5,5-disubstituted hydantoins, the relative orientation of the two substituents at the C-5 position is a key conformational feature. The dihedral angle between the phenyl ring and the hydantoin ring is another important parameter. nih.gov
Studies on related hydantoin-based peptidomimetics have shown that these molecules can adopt conformations that mimic secondary protein structures such as α-helices and β-turns. nih.govacs.org The stability of these conformations is often influenced by intramolecular hydrogen bonds. nih.govacs.org The specific conformation that is biologically active (the "bioactive conformation") may not be the lowest energy conformation in solution. Binding to the target protein can induce a conformational change in the molecule.
Understanding the preferred bioactive conformations of this compound derivatives can guide the design of new analogs with improved activity. By designing molecules that are pre-organized in the bioactive conformation, it is possible to reduce the entropic penalty of binding and thus increase affinity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
For imidazolidine-2,4-dione derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as PTP1B inhibition. nih.gov In a typical QSAR study, a set of molecules with known biological activities is used to build the model. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to find a correlation between the molecular descriptors and the biological activity. researchgate.net The resulting QSAR equation can provide valuable insights into which structural features are important for activity.
For this compound derivatives, a QSAR model could be developed to predict their activity against a specific target. The model could incorporate descriptors that capture the properties of the butyl group, the fluorophenyl group, and the hydantoin core. The predictive power of the QSAR model is assessed through validation techniques, such as cross-validation and the use of an external test set of molecules. nih.gov
The insights gained from QSAR models can guide the design of new derivatives with enhanced potency and selectivity. For example, if a QSAR model indicates that a particular region of the molecule should be more hydrophobic, new analogs with more lipophilic substituents in that region can be synthesized and tested.
Derivatization Strategies for Exploration of Chemical Space and Enhanced Potency
To explore the chemical space around the this compound scaffold and enhance its potency, various derivatization strategies can be employed. These strategies aim to systematically modify the structure of the lead compound to identify key interactions with the biological target and optimize its properties.
Analog Synthesis: A primary strategy is the synthesis of a library of analogs with systematic variations at different positions of the molecule. This includes:
Varying the Alkyl Chain: Synthesizing analogs with different alkyl chains at the C-5 position (e.g., varying length, branching, and introducing cyclic structures) to probe the size and shape of the corresponding binding pocket.
Modifying the Phenyl Ring: Introducing different substituents at various positions on the phenyl ring to explore the electronic and steric requirements for optimal activity. This could include other halogens, alkyl groups, or hydrogen bond donors/acceptors.
N-Substitution: Introducing a variety of substituents at the N-1 and N-3 positions of the hydantoin ring to modulate solubility, lipophilicity, and hydrogen bonding capabilities. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can lead to improved properties. For example, replacing a carbonyl group with a thiocarbonyl or a phenyl ring with a different heterocyclic ring.
Fragment-Based Approaches: In this strategy, the lead compound is deconstructed into its constituent fragments. Each fragment is then optimized for its interaction with the target protein. The optimized fragments are then re-linked to generate new, more potent compounds.
Combinatorial Chemistry: High-throughput synthesis techniques can be used to rapidly generate large libraries of derivatives for screening. This allows for a more comprehensive exploration of the chemical space around the lead scaffold.
Through these derivatization strategies, a deeper understanding of the structure-activity relationship can be obtained, leading to the identification of new derivatives with significantly enhanced potency and improved drug-like properties.
Pharmacological and Mechanistic Investigations of 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione Non Clinical Focus
Identification and Validation of Molecular Targets (e.g., Receptor Binding, Enzyme Inhibition Assays)
Research into the molecular targets of imidazolidine-2,4-dione derivatives has revealed a wide array of interactions with various biological macromolecules. These interactions are highly dependent on the nature of the substituents at the C-5 position of the hydantoin (B18101) ring.
For analogous compounds, molecular targets have been identified through various assays. For instance, certain 5,5-diphenylhydantoin derivatives have been shown to exhibit inhibitory activity against protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.comnih.gov The IC50 values for some of these derivatives were found to be in the sub-micromolar range, indicating potent inhibition. mdpi.com Other studies on different hydantoin derivatives have identified enzymes like phosphoinositide 3-kinase (PI3Kα) and α-glucosidase as potential targets. nih.govresearchgate.net
Given the structure of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, with its alkyl and aryl substituents, it is plausible that it could interact with a range of protein targets. The butyl group may confer lipophilicity, potentially favoring interactions with hydrophobic pockets in enzymes or receptors, while the 4-fluorophenyl group can engage in various interactions, including hydrogen bonding and π-stacking.
Table 1: Examples of Molecular Targets Identified for Structurally Related Imidazolidine-2,4-dione Derivatives
| Derivative Class | Molecular Target | Assay Type | Reference |
|---|---|---|---|
| 5,5-diphenylhydantoins | EGFR, HER2 | Enzymatic Inhibition Assay | mdpi.comnih.gov |
| Trisubstituted hydantoins | PI3Kα | Enzymatic Inhibition Assay | researchgate.net |
| N-substituted hydantoins | α-glucosidase | Enzyme Inhibition Assay | nih.gov |
| 5,5-dimethylhydantoins | α1-Adrenoceptors | Radioligand Binding Assay | nih.gov |
Specificity and Selectivity Profiling against Key Biological Targets
The specificity and selectivity of hydantoin derivatives are crucial for their potential as research tools or therapeutic leads. For example, studies on 5,5-dimethylhydantoin (B190458) derivatives have demonstrated selectivity for subtypes of the α1-adrenoceptor. nih.gov Some compounds in this series showed a preference for the α1A-AR subtype, while others were more selective for the α1B-AR subtype. nih.gov This highlights how minor structural modifications can significantly alter the selectivity profile.
For this compound, a comprehensive selectivity profile would require screening against a panel of receptors and enzymes. The presence of the fluorine atom on the phenyl ring could influence its binding affinity and selectivity for certain targets due to its electronegativity and ability to form specific interactions.
Detailed kinetic and thermodynamic studies on the binding of this compound to a specific molecular target are not currently available. Such studies would be essential to understand the nature of the interaction. Binding kinetics (kon and koff rates) would provide insights into the duration of the ligand-target complex, while thermodynamic parameters (ΔH and ΔS) would reveal the driving forces behind the binding event (e.g., enthalpy-driven or entropy-driven). For other heterocyclic compounds, these parameters are often determined using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Elucidation of Mechanism of Action at the Cellular and Subcellular Levels
The cellular mechanism of action for imidazolidine-2,4-dione derivatives is often a direct consequence of their interaction with specific molecular targets.
Structurally related hydantoin compounds have been shown to modulate key signal transduction pathways. For instance, derivatives that inhibit EGFR and HER2 can suppress downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer. mdpi.comresearchgate.net Phenylmethylene hydantoins have been found to suppress Brk and FAK signaling, which are involved in cell migration and invasion. rsc.org
It is conceivable that this compound could modulate similar pathways if it engages with upstream kinases or receptors. The specific effects would depend on its primary molecular target(s).
A variety of in vitro functional assays have been developed to screen hydantoin derivatives. These include cell viability assays (e.g., MTT assay) to assess cytotoxicity against cancer cell lines, and specific functional assays related to the identified target. researchgate.netmdpi.com For example, in the context of androgen receptor antagonism, a luciferase gene reporter assay has been used to quantify the activity of hydantoin derivatives. nih.gov
To investigate the functional effects of this compound, a similar approach would be necessary. Initial screening in cell-based assays could identify potential biological activities, which would then guide the development of more specific target-based functional assays.
Cellular Permeability and Uptake Studies in Model Systems (e.g., Caco-2 cells, isolated cells)
The ability of a compound to cross cell membranes is a critical factor in its biological activity. Caco-2 cell monolayers are a widely used in vitro model to predict intestinal permeability and oral absorption.
While no specific permeability data for this compound has been published, studies on other small molecules provide a framework for how such investigations would be conducted. The apparent permeability coefficient (Papp) is a key parameter determined in these assays. researchgate.net Compounds with a high Papp value are generally considered to have good permeability.
The physicochemical properties of this compound, such as its predicted lipophilicity (XlogP), suggest it may have moderate to good passive permeability. However, factors such as efflux by transporters like P-glycoprotein could also influence its net cellular uptake. Experimental determination of its permeability in Caco-2 cells would be required for a definitive assessment.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H15FN2O2 | PubChem uni.lu |
| Molecular Weight | 250.27 g/mol | PubChem uni.lu |
| XlogP (predicted) | 2.5 | PubChem uni.lu |
Comparative Pharmacological Efficacy Profiles with Related Imidazolidinedione Compounds in Pre-clinical Models
Direct comparative efficacy studies for this compound against other imidazolidinedione compounds in preclinical models are not extensively available in the current body of scientific literature. However, the known biological activities of structurally related compounds can provide a framework for understanding its potential pharmacological profile.
For instance, the archetypal imidazolidinedione, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), is a widely used anticonvulsant that exerts its effects primarily by blocking voltage-gated sodium channels. bepls.com Another related compound, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), has demonstrated antinociceptive effects in murine models, suggesting a potential role in pain modulation, likely through anti-inflammatory mechanisms. mdpi.com
The introduction of a fluorine atom to the phenyl ring at the 5-position, as seen in the subject compound, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net For example, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione has been synthesized as an intermediate for potential hypoglycemic agents, highlighting the diverse therapeutic possibilities within this chemical class. nih.gov The butyl group at the C-5 position would be expected to influence the lipophilicity of the molecule, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
A hypothetical comparative efficacy profile, based on the activities of related compounds, is presented below. It is crucial to note that this table is illustrative and not based on experimental data for this compound.
| Compound | Preclinical Model | Observed Efficacy |
| Phenytoin | Maximal Electroshock | Anticonvulsant |
| IM-3 | Acetic Acid Writhing | Antinociceptive |
| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | N/A | Intermediate for potential hypoglycemic agents |
Investigations into Specific Biological Processes Modulated by the Compound in Non-Human Systems
Specific investigations into the biological processes modulated by this compound in non-human systems are not yet detailed in published research. However, based on the known mechanisms of action of other imidazolidinedione derivatives, several potential biological targets and pathways can be postulated.
Imidazolidine-2,4-diones have been shown to interact with a variety of biological targets, including:
Ion Channels: As exemplified by Phenytoin, voltage-gated sodium channels are a key target for anticonvulsant activity. bepls.com
Enzymes: Some derivatives have been investigated as inhibitors of enzymes such as Bcl-2 proteins, which are involved in apoptosis and are targets for cancer therapy. nih.gov
Receptors: Certain imidazolidinedione derivatives have been designed to interact with specific receptors, although this is a less common mechanism of action for this class.
Given the structural similarities to other pharmacologically active imidazolidinediones, it is plausible that this compound could modulate one or more of these or other biological processes. In vitro assays, such as receptor binding studies, enzyme inhibition assays, and electrophysiological recordings on ion channels, would be necessary to elucidate the specific molecular targets of this compound. Subsequent in vivo studies in animal models would then be required to confirm these findings and to understand the physiological consequences of its action.
The table below outlines potential biological processes that could be investigated for this compound, based on the activities of related compounds.
| Potential Biological Process | Investigational Approach (Non-Human Systems) | Rationale based on Related Compounds |
| Neuromodulation | Electrophysiological studies on neuronal cultures | Anticonvulsant and antinociceptive effects of other imidazolidinediones. bepls.commdpi.com |
| Anti-proliferative Activity | Cytotoxicity assays on cancer cell lines | Antitumor potential of some imidazolidinedione derivatives. nih.gov |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays | Broad-spectrum antimicrobial activity reported for the hydantoin scaffold. researchgate.net |
Further research is required to determine the actual pharmacological and mechanistic profile of this compound.
Metabolic Fate and Biotransformation Studies of 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione Pre Clinical
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (e.g., Rat, Dog)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes and hepatocytes from preclinical species such as rats and dogs are standard methods to assess this stability. These systems contain a rich complement of drug-metabolizing enzymes.
For 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, it is anticipated that the compound would exhibit moderate to high metabolic stability. The presence of a fluorine atom on the phenyl ring is known to increase metabolic stability by blocking hydroxylation at the para-position, a common site of metabolism for aromatic rings. annualreviews.orgscispace.com The 5,5-disubstituted hydantoin (B18101) ring itself is a relatively stable scaffold. However, the butyl side chain presents a likely site for metabolic attack, primarily through oxidation.
Hypothetical In Vitro Metabolic Stability Data
The following table illustrates the type of data generated in such studies and provides a hypothetical comparison of the metabolic stability of this compound in rat and dog liver microsomes.
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| Rat | 45 | 15.4 | Moderate |
| Dog | 65 | 10.7 | Moderate to High |
This is a hypothetical data table for illustrative purposes.
Identification and Structural Elucidation of Major and Minor Metabolites
The biotransformation of this compound would likely yield a range of metabolites. The identification and structural elucidation of these metabolites are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Based on the metabolism of related compounds, the following are predicted major and minor metabolites:
Major Metabolites:
Hydroxylated butyl chain metabolites: Oxidation of the butyl group at various positions (ω, ω-1, etc.) is a highly probable metabolic pathway.
Hydroxylated phenyl ring metabolites: While the fluorine atom at the para-position is expected to be resistant to metabolism, hydroxylation at the ortho-position to the fluorine is possible. annualreviews.org
Minor Metabolites:
N-dealkylation products: If the hydantoin nitrogen atoms were substituted, N-dealkylation would be a likely pathway. pcbiochemres.com For the parent compound, this is not a primary route.
Hydantoin ring opening: Hydrolytic cleavage of the imidazolidine-2,4-dione ring can occur, leading to the formation of a hydantoic acid derivative.
Hypothetical Metabolite Profile
| Metabolite ID | Proposed Structure | Metabolic Pathway | Species Observed (Hypothetical) |
| M1 | 5-(4-Hydroxybutyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione | Butyl chain oxidation (ω-hydroxylation) | Rat, Dog |
| M2 | 5-(3-Hydroxybutyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione | Butyl chain oxidation (ω-1 hydroxylation) | Rat, Dog |
| M3 | 5-Butyl-5-(4-fluoro-3-hydroxyphenyl)imidazolidine-2,4-dione | Aromatic hydroxylation | Rat |
| M4 | 2-(2-Butyl-2-(4-fluorophenyl)acetamido)acetic acid | Hydantoin ring hydrolysis | Minor in both species |
This is a hypothetical data table for illustrative purposes.
Characterization of Metabolizing Enzymatic Systems (e.g., Cytochrome P450 Isoforms, UGTs)
The metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes for phase I reactions and UDP-glucuronosyltransferases (UGTs) for phase II reactions.
Cytochrome P450 Isoforms: The metabolism of many 5,5-disubstituted hydantoins, such as phenytoin, is predominantly carried out by CYP2C9 and CYP2C19. pcbiochemres.com It is plausible that these isoforms, along with others like CYP3A4, would be involved in the oxidation of the butyl chain and the aromatic ring of this compound. The specific isoforms involved can be identified using recombinant human CYP enzymes and selective chemical inhibitors.
UDP-Glucuronosyltransferases (UGTs): Following phase I hydroxylation, the resulting hydroxylated metabolites are likely substrates for phase II conjugation reactions. Glucuronidation, catalyzed by UGTs, is a common pathway for the elimination of hydroxylated drug metabolites, increasing their water solubility and facilitating their excretion.
Pathways of Biotransformation (e.g., Oxidation, Glucuronidation, Hydrolysis)
Oxidation: This is expected to be the primary phase I metabolic pathway. The aliphatic butyl chain is a prime target for hydroxylation at multiple positions. Aromatic hydroxylation on the fluorophenyl ring, though potentially hindered by the fluorine atom, may also occur. annualreviews.org
Glucuronidation: The hydroxylated metabolites formed during phase I are anticipated to undergo conjugation with glucuronic acid to form more polar and readily excretable glucuronide conjugates.
Hydrolysis: While likely a minor pathway, the hydantoin ring can undergo hydrolytic cleavage to form an open-chain hydantoic acid derivative.
Species Differences in Metabolism Observed in Pre-clinical Animal Models
Significant species differences in drug metabolism are common and are important considerations when extrapolating preclinical data to humans. For hydantoin derivatives, differences in the rates and routes of metabolism between species like rats and dogs have been observed. For instance, in the metabolism of diphenylhydantoin, dogs have been shown to have a higher capacity for certain metabolic pathways compared to rats. nih.gov
For this compound, one might expect to see quantitative and qualitative differences in the metabolite profiles between rats and dogs. For example, the extent of aromatic hydroxylation versus aliphatic hydroxylation could differ, or the specific CYP450 isoforms involved in the metabolism might vary between species. Such differences would be reflected in the in vitro metabolic stability data and the relative abundance of various metabolites in each species.
Advanced Analytical and Characterization Techniques for 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fingerprinting and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental formula. The monoisotopic mass of the neutral molecule (C13H15FN2O2) is 250.11176 Da uni.lu. HRMS can precisely measure the m/z of various adducts, such as the protonated molecule [M+H]+ or the sodium adduct [M+Na]+, to confirm this composition uni.lu.
Isotopic fingerprinting, a key feature of HRMS, involves analyzing the characteristic distribution of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the mass spectrum. The observed isotopic pattern for C13H15FN2O2 can be compared with the theoretically calculated pattern, providing an additional layer of confirmation for the compound's identity.
Furthermore, HRMS is highly effective for impurity profiling. Its high resolution and sensitivity enable the detection and identification of low-level impurities, such as starting materials, byproducts from synthesis, or degradation products. By coupling HRMS with liquid chromatography (LC-HRMS), a complex mixture can be separated, and the elemental composition of each impurity can be determined, facilitating its structural elucidation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation (e.g., 2D NMR, NOESY, HMBC, HMQC)
While standard one-dimensional (1D) ¹H and ¹³C NMR spectroscopy is fundamental for basic structural confirmation, advanced 2D NMR techniques are required to fully delineate the complex structure, stereochemistry, and solution conformation of this compound.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon in both the butyl chain and the fluorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the solution conformation and stereochemistry. This experiment detects protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY could reveal spatial proximities between protons on the butyl chain and protons on the fluorophenyl ring, providing insight into the preferred rotational conformation (rotamer) around the C5-phenyl bond. The relative orientation of the two substituents at the chiral C5 center could be investigated through these spatial interactions. Studies on related imidazolidine-2-thione derivatives have successfully utilized 2D NMR for isomer identification mdpi.com.
X-ray Diffraction Analysis for Solid-State Structure Elucidation and Polymorphism
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For this compound, this analysis would provide exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry and the conformation of the butyl and fluorophenyl substituents relative to the central hydantoin ring.
While specific crystallographic data for the title compound is not available, analysis of closely related structures, such as 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione and 3-Butyl-5,5-diphenylimidazolidine-2,4-dione, provides valuable insight. nih.govresearchgate.net In these analogues, the hydantoin ring is typically planar or nearly planar. nih.gov The analysis reveals how molecules pack in the crystal lattice, often through extensive networks of hydrogen bonds. nih.govresearchgate.net In hydantoin structures, N-H groups commonly act as hydrogen-bond donors to the carbonyl oxygen atoms (C=O), forming chains or dimers that stabilize the crystal structure. nih.govresearchgate.net For the title compound, one would expect to see similar N-H···O hydrogen bonding patterns.
X-ray analysis is also the primary tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Crystallographic and computational studies on other hydantoin-based compounds have explored the factors influencing their propensity to form various polymorphs and solvates. chemrxiv.org
Chromatographic Methods (e.g., HPLC, SFC) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and, because it is a chiral molecule, for determining its enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with a UV detector is the standard method for determining chemical purity. The compound is separated from any non-isomeric impurities on a C18 column, and the purity is calculated based on the relative peak areas in the chromatogram. Method development would involve optimizing the mobile phase composition (e.g., mixtures of acetonitrile or methanol and water), flow rate, and column temperature to achieve baseline separation of the main peak from all impurities. Stability-indicating HPLC methods can also be developed to monitor for degradation products under various stress conditions. pensoft.net
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often preferred over chiral HPLC due to its speed and lower environmental impact. To determine the enantiomeric excess, a chiral stationary phase (CSP) is used. The two enantiomers of this compound will interact differently with the CSP, resulting in different retention times and their separation into two distinct peaks. The enantiomeric excess is calculated from the integrated areas of these two peaks.
Spectroscopic Techniques for Molecular Interactions (e.g., Fluorescence Spectroscopy, Circular Dichroism (CD), Surface Plasmon Resonance (SPR))
Spectroscopic techniques are employed to study how this compound interacts with its environment or with biological targets.
Fluorescence Spectroscopy: The fluorophenyl group in the molecule can serve as an intrinsic fluorophore. The fluorescence emission properties (e.g., intensity and wavelength) of this group are often sensitive to the polarity of its local environment. This sensitivity can be exploited to study binding events. For instance, if the compound binds to a protein, the change in the environment of the fluorophenyl group upon entering a binding pocket could lead to a measurable change in its fluorescence spectrum. Studies on other fluorophenyl-containing molecules have shown that fluorescence can be used to report on conformational changes. nih.gov
Circular Dichroism (CD): As a chiral molecule, this compound will exhibit a CD spectrum, which arises from the differential absorption of left- and right-circularly polarized light. CD spectroscopy is highly sensitive to the three-dimensional structure of chiral molecules in solution. It can be used to confirm the absolute configuration (if compared to a standard) and to study conformational changes that may occur upon changes in solvent, temperature, or binding to another molecule.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of binding between a molecule in solution (the analyte) and a molecule immobilized on a sensor surface (the ligand). To study the interactions of this compound, a potential binding partner (e.g., a target protein) would be immobilized on the sensor chip. A solution of the hydantoin derivative would then be flowed over the surface. The binding and dissociation can be monitored in real-time, allowing for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Computational Chemistry and Molecular Modeling of 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties (e.g., HOMO-LUMO, MEP, DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, chemical reactivity, and spectroscopic characteristics of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione.
Key parameters derived from these calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-rich fluorophenyl ring and the carbonyl groups of the hydantoin (B18101) core would significantly influence the distribution and energies of these frontier orbitals.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) regions. In the target compound, negative potentials are expected around the carbonyl oxygens and the fluorine atom, indicating sites prone to electrophilic attack or hydrogen bond acceptance. Positive potentials would likely be found around the N-H protons of the imidazolidine (B613845) ring, marking them as hydrogen bond donor sites.
These calculations provide a theoretical framework for predicting how the molecule will interact with biological targets and other chemical species.
Table 1: Illustrative Quantum Chemical Parameters for this compound (Calculated via DFT) (Note: These are representative values for illustrative purposes.)
| Parameter | Calculated Value | Implication |
| HOMO Energy | -6.8 eV | Electron-donating capacity |
| LUMO Energy | -1.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability |
| Dipole Moment | 3.5 D | Moderate polarity |
| MEP Negative Region | -0.04 a.u. (on Carbonyl O) | Nucleophilic site, H-bond acceptor |
| MEP Positive Region | +0.05 a.u. (on N-H) | Electrophilic site, H-bond donor |
Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction and Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is crucial for understanding the structural basis of protein-ligand interactions and for estimating the binding affinity, often expressed as a docking score.
For this compound, potential targets could include enzymes like protein tyrosine phosphatase 1B (PTP1B), which has been identified as a target for other imidazolidine-2,4-dione derivatives. nih.gov A docking simulation would involve:
Preparing the 3D structure of the ligand (this compound) and the target protein.
Defining the binding site or active site on the protein.
Using a scoring function to evaluate various binding poses and rank them.
The results would reveal key interactions, such as hydrogen bonds between the N-H or C=O groups of the hydantoin ring and amino acid residues (e.g., Cysteine, Serine) in the active site. nih.gov Hydrophobic interactions involving the butyl group and the fluorophenyl ring would also be critical for binding.
Table 2: Example Molecular Docking Results against a Hypothetical Protein Target
| Parameter | Result | Details |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Indicates strong predicted binding affinity. |
| Key Hydrogen Bonds | 2 | N1-H with Asp181; C4=O with Arg221 |
| Key Hydrophobic Interactions | 4 | Fluorophenyl ring with Phe182, Tyr46; Butyl chain with Val49, Ile219 |
| Other Interactions | 1 (Halogen Bond) | Fluorine atom with backbone C=O of Gly220 |
Molecular Dynamics Simulations for Conformational Stability, Protein-Ligand Complex Dynamics, and Solvent Effects
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations track the movements of every atom in the protein-ligand complex, considering the effects of solvent (typically water).
An MD simulation of the this compound-protein complex would:
Assess the stability of the docked pose. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored to see if the complex remains stable or undergoes significant conformational changes.
Analyze the persistence of key interactions (e.g., hydrogen bonds) identified in docking.
Reveal the role of water molecules in mediating protein-ligand interactions.
Provide insights into the flexibility of different parts of the protein and the ligand upon binding.
Studies on related imidazolidine-2,4-dione derivatives have used MD simulations to confirm the stability of interactions within the catalytic region of target proteins. nih.gov
Table 3: Summary of a Typical Molecular Dynamics Simulation Protocol and Analysis
| Simulation Parameter/Analysis | Description/Typical Finding |
| Simulation Time | 100 nanoseconds (ns) |
| System | Protein-ligand complex in a water box with counter-ions. |
| Ligand RMSD | Stable at ~1.5 Å after 10 ns. |
| Protein RMSD | Stable at ~2.0 Å after 15 ns. |
| Hydrogen Bond Occupancy | N1-H---Asp181 bond present for >85% of the simulation time. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.
To develop a QSAR model for this class of compounds, a dataset of 5,5-disubstituted imidazolidine-2,4-dione derivatives with measured biological activity (e.g., IC₅₀ values) would be required. The process involves:
Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.
Using statistical methods like Multiple Linear Regression (MLR) to create an equation linking the descriptors to activity. mdpi.com
Validating the model to ensure its predictive power using statistical metrics like the correlation coefficient (R²) and cross-validation coefficient (Q²). nih.govnih.gov
A resulting QSAR model might indicate that increasing the hydrophobicity of the substituent at the C5 position (like the butyl group) and having an electron-withdrawing group on the phenyl ring positively correlates with activity.
Table 4: Example of a Hypothetical QSAR Model Equation
| QSAR Model Component | Value/Equation | Interpretation |
| Equation | pIC₅₀ = 0.85logP - 0.42ASA + 1.2*J_X + 3.5 | Activity is positively correlated with lipophilicity (logP) and a topological descriptor (J_X), and negatively with accessible surface area (ASA). |
| R² (Correlation Coefficient) | 0.88 | 88% of the variance in activity is explained by the model. |
| Q² (Cross-validation) | 0.75 | The model has good predictive ability for new compounds. |
| R²_pred (External Validation) | 0.81 | The model accurately predicts the activity of an external test set. nih.gov |
In Silico ADME Prediction and Pharmacokinetic Modeling (Theoretical, not clinical)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models provide early-stage assessment of a compound's drug-likeness and potential pharmacokinetic profile, helping to identify potential liabilities before resource-intensive synthesis and testing. nih.govresearchgate.net
For this compound, various computational tools can predict parameters such as:
Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and acceptors. nih.govresearchgate.net
Aqueous Solubility: Predicts how well the compound dissolves in water, affecting absorption.
Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of the compound crossing into the central nervous system.
CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.
Table 5: Predicted ADME Properties for this compound
| Property | Predicted Value | Compliance/Interpretation |
| Molecular Weight | 264.29 g/mol | Compliant (< 500) |
| logP | 2.35 | Compliant (< 5) |
| H-Bond Donors | 2 | Compliant (≤ 5) |
| H-Bond Acceptors | 2 | Compliant (≤ 10) |
| Lipinski's Rule of Five | 0 Violations | Good predicted drug-likeness. researchgate.net |
| Aqueous Solubility (logS) | -3.1 | Moderately soluble. |
| BBB Penetration | High | Compound may have CNS activity. |
| Human Intestinal Absorption | > 90% | Good potential for oral bioavailability. |
Chemoinformatics and Virtual Screening for Analog Discovery and Lead Optimization
Chemoinformatics involves the use of computational methods to analyze large chemical datasets. It plays a vital role in virtual screening, a process used to search vast compound libraries to identify molecules that are likely to bind to a drug target. nih.gov
Starting with this compound as a "hit" compound, chemoinformatic approaches can be used for:
Similarity Searching: Identifying commercially available or synthetically accessible analogs with similar structural features (e.g., the 5-(4-fluorophenyl)imidazolidine-2,4-dione (B2636617) scaffold) to explore the structure-activity relationship (SAR).
Pharmacophore Modeling: Creating a 3D model of the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. This model is then used as a query to screen libraries for diverse structures that fit the pharmacophore.
Lead Optimization: Suggesting modifications to the lead compound (e.g., changing the butyl group to other alkyl or cycloalkyl groups) to improve potency, selectivity, or ADME properties based on predictive models.
Table 6: Illustrative Workflow for Virtual Screening and Lead Optimization
| Step | Method | Objective |
| 1. Hit Identification | High-Throughput Screening / Literature | Identify this compound as a starting point. |
| 2. Target Fishing | Reverse Docking | Predict potential biological targets for the hit compound. |
| 3. Library Preparation | Chemoinformatics Filtering | Prepare a large database of compounds (e.g., ZINC, Enamine) for screening. |
| 4. Virtual Screening | Ligand-based (Similarity/Pharmacophore) or Structure-based (Docking) | Identify a diverse set of new potential hits from the library. researchgate.net |
| 5. Hit Prioritization | Scoring, ADME Filtering | Select the most promising candidates for further investigation. |
| 6. Lead Optimization | In Silico Analog Design | Systematically modify the best hits to enhance desired properties. |
Future Perspectives and Emerging Applications in Medicinal Chemistry
Design and Synthesis of Next-Generation Imidazolidine-2,4-dione Analogs with Tuned Specificity
The core structure of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione is a prime candidate for analog development to enhance potency and target specificity. Medicinal chemists can systematically modify several positions on the molecule to fine-tune its pharmacological profile. The synthesis of such derivatives often involves established methods like the Strecker synthesis, which can be adapted to introduce diverse substituents. nih.gov
Key strategies for generating next-generation analogs include:
Modification of the C-5 Substituents: The butyl and 4-fluorophenyl groups are critical determinants of the molecule's activity. Altering the length and branching of the alkyl chain (butyl group) can modulate lipophilicity and van der Waals interactions within a target's binding pocket. Similarly, changing the position or nature of the substituent on the phenyl ring (e.g., replacing fluorine with chlorine, bromine, or methoxy (B1213986) groups) can alter electronic properties and hydrogen bonding capabilities.
Substitution at N-1 and N-3 Positions: The nitrogen atoms of the hydantoin (B18101) ring are common sites for modification. Introducing various alkyl or aryl groups can influence the molecule's solubility, metabolic stability, and ability to interact with specific residues in a biological target.
Bio-isosteric Replacement: A key strategy in modern drug design is the replacement of one functional group with another that has similar physicochemical properties (a bio-isostere) to improve activity or reduce toxicity. researchgate.net For the imidazolidine-2,4-dione scaffold, the carbonyl groups could be replaced with thiocarbonyls to create thiohydantoin analogs, or the entire ring could be compared with related scaffolds like thiazolidine-2,4-dione. researchgate.netnih.gov
| Modification Site | Example Modification | Rationale for Improved Specificity | Synthetic Approach |
|---|---|---|---|
| C-5 Alkyl Chain | Varying chain length (e.g., propyl, pentyl) or adding branching (e.g., isobutyl) | Optimize hydrophobic interactions in the target binding site. | Bucherer-Bergs or Strecker synthesis with modified ketones. |
| C-5 Phenyl Ring | Substitution with different halogens (Cl, Br) or electron-donating groups (OCH₃) at ortho-, meta-, or para- positions. | Modulate electronic properties and hydrogen bonding potential to fine-tune target engagement. | Utilize appropriately substituted acetophenones in the initial synthesis. nih.gov |
| N-1 and N-3 Positions | Alkylation or arylation. | Improve metabolic stability, alter solubility, and introduce new interaction points with the target. | Post-synthesis modification of the parent hydantoin. |
| Core Scaffold | Bio-isosteric replacement (e.g., replacing a carbonyl with a thiocarbonyl to form a thiohydantoin). | Enhance binding affinity or alter the pharmacokinetic profile. researchgate.net | Reaction with thiourea (B124793) instead of urea (B33335) during synthesis. bepls.com |
Exploration of Novel Biological Targets and Disease Areas for the Compound and its Derivatives
The imidazolidine-2,4-dione (hydantoin) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net Derivatives have demonstrated diverse pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory effects. nih.govresearchgate.net Consequently, this compound and its future analogs are promising candidates for investigation across multiple disease areas.
Potential therapeutic areas for exploration include:
Oncology: Many hydantoin derivatives exhibit anticancer properties. nih.gov For instance, some analogs act as androgen receptor modulators or as inhibitors of the anti-apoptotic Bcl-2 proteins, which are key targets in cancer therapy. researchgate.netresearchgate.net The specific substitutions on this compound could confer selectivity for specific cancer-related kinases or signaling pathways.
Infectious Diseases: The hydantoin nucleus is present in compounds with antimicrobial and antifungal activities. researchgate.net Research could focus on screening the compound and its derivatives against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Neurological Disorders: The foundational hydantoin structure is famously represented by Phenytoin, an anticonvulsant drug. bepls.com Analogs of this compound could be evaluated for activity against various central nervous system targets, such as ion channels or receptors, to explore potential treatments for epilepsy, neuropathic pain, or other neurological conditions. nih.gov
Inflammatory Diseases: Certain related heterocyclic compounds have been identified as inhibitors of inflammatory mediators like COX-2. nih.gov This suggests a potential role for these compounds in treating inflammatory conditions.
| Potential Disease Area | Potential Biological Target(s) | Rationale based on Scaffold Activity |
|---|---|---|
| Cancer | Bcl-2 family proteins, Androgen receptors, Protein kinases | Imidazolidine-2,4-dione derivatives have shown inhibitory activity against these key oncogenic targets. researchgate.netresearchgate.net |
| Infectious Diseases | Bacterial or fungal enzymes, cell wall synthesis pathways | The core scaffold is known to possess broad-spectrum antimicrobial and antifungal properties. researchgate.net |
| Neurological Disorders | Voltage-gated sodium channels, other CNS receptors | The parent hydantoin structure is a well-established anticonvulsant scaffold (e.g., Phenytoin). bepls.com |
| Inflammatory Conditions | Cyclooxygenase-2 (COX-2) | Related imidazolidine-2,4-dione compounds have been reported as COX-2 inhibitors. nih.gov |
Integration with Targeted Drug Delivery Systems Research
To maximize therapeutic efficacy and minimize potential off-target effects, modern drug development often involves integrating active compounds with advanced drug delivery systems. The physicochemical properties of this compound, such as its predicted lipophilicity conferred by the butyl and phenyl groups, make it a suitable candidate for formulation within various delivery platforms.
Future research in this area could involve:
Nanoparticle Encapsulation: Loading the compound into biodegradable polymeric nanoparticles or solid lipid nanoparticles could enhance its solubility, protect it from premature degradation, and allow for controlled release over time.
Liposomal Formulation: Encapsulating the drug within liposomes can improve its circulation time in the bloodstream and facilitate targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
Conjugation to Targeting Moieties: The compound could be chemically conjugated to molecules that specifically recognize and bind to receptors overexpressed on diseased cells. For example, conjugation to antibodies (forming an antibody-drug conjugate or ADC), peptides, or aptamers could direct the therapeutic agent precisely to the site of action, thereby increasing its potency and reducing systemic exposure.
Potential as a Pharmacological Probe for Biological Pathways and Disease Mechanisms
A pharmacological probe is a highly potent and selective small molecule used to study the function of a specific biological target (like an enzyme or receptor) in a cellular or organismal context. Should a derivative of this compound be identified with high affinity and specificity for a single target, it could be developed into such a probe. nih.govresearchgate.net
As a pharmacological probe, the compound could be instrumental in:
Target Validation: Confirming that the modulation of a specific protein has a desired therapeutic effect in disease models.
Pathway Elucidation: Investigating the role of its specific target within complex biological signaling pathways. For example, if the compound selectively inhibits a particular kinase, it can be used to understand the downstream consequences of that inhibition. researchgate.net
Mechanism of Disease Studies: Helping to unravel the molecular mechanisms underlying a particular disease by observing the physiological or pathological effects of selectively inhibiting its target.
The development of a potent and selective probe from this scaffold would be a valuable contribution to chemical biology and pharmacology, enabling a deeper understanding of various disease states. researchgate.netnih.gov
Advanced High-Throughput Screening Library Development based on the Compound's Scaffold
The this compound scaffold is an ideal starting point for the construction of a focused compound library for high-throughput screening (HTS). colorado.edu HTS allows for the rapid testing of thousands of compounds to identify "hits"—molecules that modulate the activity of a biological target.
A diversity-oriented synthesis approach based on this scaffold would involve creating a large collection of analogs with systematic variations at the key modification sites (N-1, N-3, and the two C-5 substituents). This library can then be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and proteases. colorado.edu The goal is to explore a broad chemical space around the core structure to discover novel lead compounds for various diseases. nih.gov Commercial and academic compound libraries, such as those from ChemDiv, are often built around such promising scaffolds to accelerate the drug discovery process. chemdiv.com
| Scaffold Position | Building Blocks for Library | Resulting Diversity |
|---|---|---|
| Core Scaffold | Imidazolidine-2,4-dione | Constant core for focused library. |
| C-5 Position 1 | Linear alkyl ketones (C2-C6), cyclic alkyl ketones | Variations in hydrophobicity and steric bulk. |
| C-5 Position 2 | Substituted acetophenones (F, Cl, Br, CH₃, OCH₃, NO₂) | Systematic modulation of electronic and steric properties. |
| N-1/N-3 Positions | Small alkyl halides, benzyl (B1604629) halides | Introduction of substituents to explore new binding interactions. |
By leveraging the synthetic tractability and established biological relevance of the imidazolidine-2,4-dione scaffold, researchers can generate valuable chemical libraries to fuel the discovery of next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, and how is its purity validated?
- Methodology : Adapt the Bucherer-Bergs reaction, commonly used for imidazolidine-diones. For example, react 4-fluorophenyl ketone derivatives (e.g., 4-fluoroacetophenone) with ammonium carbonate and potassium cyanide in aqueous ethanol under reflux. Adjust the alkylation step to introduce the butyl group via nucleophilic substitution or alkyl halide addition. Purify via recrystallization (ethanol/water) and confirm purity using TLC (petroleum ether/ethyl acetate 1:2, Rf ~0.58) .
- Characterization : Use IR spectroscopy (C=O stretches at ~1773 and 1719 cm⁻¹), ¹H-NMR (e.g., butyl protons at δ 0.8–1.6 ppm, fluorophenyl aromatic signals at δ 7.1–7.7 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What crystallographic data inform the molecular conformation of this compound?
- Structural Insights : X-ray diffraction reveals planar hydantoin rings with C=O bond distances (~1.20–1.23 Å) and dihedral angles between substituents (e.g., fluorophenyl group tilt ~65° relative to the ring). These parameters guide steric and electronic effect analyses .
Q. How is the compound’s initial biological activity screened in vitro?
- Assays : Prioritize enzyme inhibition studies (e.g., aldose reductase or COX-2) using spectrophotometric methods. For hypoglycemic potential, test in cell-based models (e.g., glucose uptake in HepG2 cells) and compare IC₅₀ values against controls .
Advanced Research Questions
Q. What synthetic strategies optimize sulfonyl derivatives for enhanced hypoglycemic activity?
- Derivatization : React the parent compound with 4-chlorophenylsulfonyl chloride in dichloromethane using triethylamine/DMAP catalysis. Monitor progress via TLC and purify via silica gel chromatography. Confirm sulfonation via ¹H-NMR (disappearance of NH signals) and mass spectrometry (e.g., M+ peaks for sulfonyl adducts) .
- Activity Testing : Evaluate derivatives in diabetic rat models (e.g., streptozotocin-induced) for blood glucose reduction and aldose reductase inhibition (IC₅₀ < 10 µM indicates high potency) .
Q. How do substituents (e.g., butyl vs. methyl) impact pharmacokinetic properties?
- Comparative Analysis : Perform logP measurements (butyl increases hydrophobicity) and metabolic stability assays (microsomal incubation). Use molecular docking to assess binding affinity changes in target enzymes (e.g., ~1.5 kcal/mol difference for butyl substitution in aldose reductase) .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Validation : Replicate assays under standardized conditions (pH, temperature, cell lines). Apply multivariate statistics (ANOVA) to isolate substituent effects from experimental noise. Cross-reference with crystallographic data to correlate activity with conformational flexibility .
Q. How are advanced spectroscopic techniques (e.g., 2D-NMR, XRD) employed to resolve structural ambiguities?
- Techniques : Use NOESY (nuclear Overhauser effect) to confirm spatial proximity of butyl/fluorophenyl groups. Single-crystal XRD quantifies bond angles and torsional strain, critical for QSAR modeling .
Q. What theoretical frameworks guide SAR (Structure-Activity Relationship) studies for this compound class?
- Approach : Link electronic parameters (Hammett σ values for fluorophenyl) and steric bulk (butyl’s van der Waals volume) to inhibitory activity. Use DFT calculations to map electron density distributions at reaction sites .
Methodological Considerations
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Data Tables :
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Contradiction Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH affecting enzyme activity). Always report buffer composition and incubation times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
